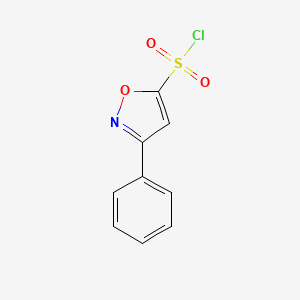
2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds and reactions that can shed light on the chemical behavior and synthesis of similar structures. For instance, the compound 4-(2-carboxyethyl)morpholin-4-ium chloride is a hydrochloric acid salt of a morpholine derivative, which is an important intermediate in the synthesis of biologically active heterocyclic compounds . This suggests that 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride could also serve as an intermediate in the synthesis of heterocyclic compounds.
Synthesis Analysis
The synthesis of related compounds involves various cyclization reactions. For example, cyclopropylideneacetic acids and esters can be cyclized using CuX(2)-mediated reactions to yield furanones and pyran-2-ones . Additionally, a remarkable cyclopropanation process is described for the synthesis of doubly constrained ACC derivatives, which are cyclopropane-containing compounds . These methods could potentially be adapted for the synthesis of 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride by incorporating the appropriate morpholine and cyclopropyl moieties.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride often includes a morpholine ring, which typically adopts a chair conformation. In the case of 4-(2-carboxyethyl)morpholin-4-ium chloride, the morpholine ring's conformation allows for the formation of stabilizing hydrogen bonds . This information can be extrapolated to suggest that the morpholine ring in 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride would also adopt a chair conformation, potentially influencing its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives and cyclopropane moieties are diverse. For instance, the reaction of morpholin-4-yl)cyclopent-2-en-1-one with sodium salts derived from methyl dichloroacetate and ethyl (dimethyl-λ4-sulfanylidene)acetate was explored to synthesize fused cyclopropane derivatives . Although the target compound is not directly mentioned, this indicates that morpholine and cyclopropane derivatives can undergo reactions to form more complex structures, which could be relevant for the synthesis and reactivity of 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride can be inferred from related compounds. The presence of the morpholine ring and the cyclopropyl group will influence the compound's solubility, boiling point, and melting point. The hydrochloride salt form suggests that the compound would be more soluble in water and polar solvents compared to its free base form. The hydrogen bonding capability, as seen in 4-(2-carboxyethyl)morpholin-4-ium chloride , also suggests that 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride could have a relatively high melting point due to strong intermolecular interactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride serves as an intermediate for the synthesis of biologically active heterocyclic compounds. Its utility in research focuses on the creation of fused cyclopropane derivatives suitable for transformation into vicinal diamino-substituted cyclohexenecarboxylic acids. This chemical process is crucial for the development of new pharmaceutical compounds and materials with specific molecular architectures. For instance, the title compound has been used in the synthesis of 4-(2-carboxyethyl)morpholin-4-ium chloride, highlighting its role in generating compounds with potential pharmaceutical applications (Mazur, Pitucha, & Rzączyńska, 2007).
Biological Activity and Pharmaceutical Applications
The compound's derivatives have shown promise in biological studies, such as in the design and synthesis of novel renin inhibitors. 1,2,3-trisubstituted cyclopropanes, for example, represent a new class of isosteric replacements for peptide linkages, indicating the potential of 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride in developing peptide mimetics with restricted conformation. These peptide surrogates aim to lock a section of a peptide backbone in an extended beta-strand conformation, offering a novel approach to inhibiting aspartic proteinases like renin, which are crucial for managing hypertension and related cardiovascular diseases (Martín et al., 1992).
Role in Heterocyclic Chemistry
The versatility of 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride extends to its application in heterocyclic chemistry. Its reactions with various agents have led to the synthesis of quinolin-8-ols, tetrahydroquinolin-8-ols, and other heterocyclic compounds. These reactions, important for creating molecules with potential therapeutic properties, illustrate the compound's significance in synthesizing diverse heterocyclic structures, which are core to many drugs and biologically active molecules (Uchiyama et al., 1998).
Safety And Hazards
The safety information for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-morpholin-4-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-9(12)8(7-1-2-7)10-3-5-13-6-4-10;/h7-8H,1-6H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMOBENMAAAWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2548742.png)
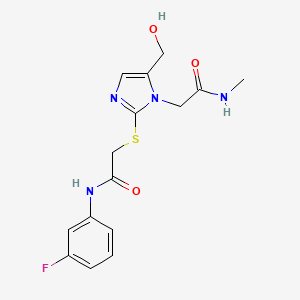
![3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol](/img/structure/B2548744.png)
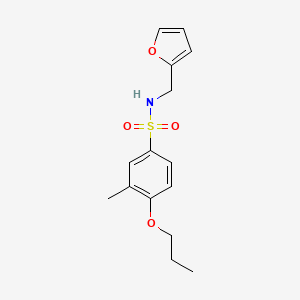
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2548748.png)
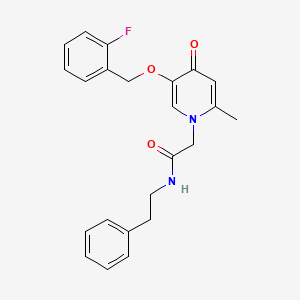
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2548751.png)
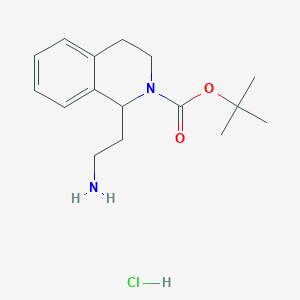
![4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide](/img/structure/B2548755.png)
![5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2548756.png)

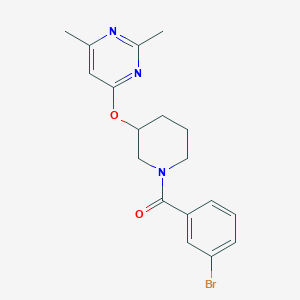
![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2548763.png)
